[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride
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Overview
Description
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 3-chloroaniline with 4-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including anticancer effects.
Uniqueness
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is unique due to its specific structural features and the presence of both chloro and pyrazole moieties, which contribute to its distinct chemical and biological properties .
Biological Activity
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C11H12ClN3
- Molecular Weight : 223.69 g/mol
- SMILES Notation : Clc1cc(c(c1)N)c2cn[nH]c2C
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antimicrobial properties. A study demonstrated that similar pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
Compound ID | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
---|---|---|---|
7b | 0.22 | 0.25 | Bactericidal |
5a | 0.30 | 0.35 | Bacteriostatic |
10 | 0.15 | 0.20 | Bactericidal |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, with findings suggesting that they can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
Compound ID | Cell Line | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |
---|---|---|---|
47 | MCF-7 | 2.3 | Doxorubicin (3.23) |
48 | HCT-116 | 1.9 | Doxorubicin (3.23) |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within microbial and cancer cells:
- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27–31.64 μM .
- Antibiofilm Formation : These compounds also demonstrate significant antibiofilm activity against Staphylococcus aureus, reducing biofilm formation more effectively than standard antibiotics like Ciprofloxacin .
- Cell Cycle Arrest : In cancer cells, pyrazole derivatives can induce cell cycle arrest at specific phases, leading to apoptosis .
Study on Antimicrobial Properties
A recent study focused on the synthesis and evaluation of a series of thiazol-4-one/thiophene-bearing pyrazole derivatives revealed that these compounds exhibited potent antimicrobial activities and were effective against resistant strains of bacteria . The study highlighted the importance of modifying the pyrazole structure to enhance biological efficacy.
Study on Anticancer Effects
Another investigation into the anticancer effects of pyrazole derivatives reported that certain compounds led to a significant reduction in cell viability in MCF-7 and HCT-116 cell lines, showcasing their potential as therapeutic agents in oncology . The study emphasized the need for further research into structural modifications to improve potency and selectivity.
Properties
IUPAC Name |
3-chloro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-5-13-14(6-7)10-8(11)3-2-4-9(10)12;/h2-6H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZQJHCGLMVJMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC=C2Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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